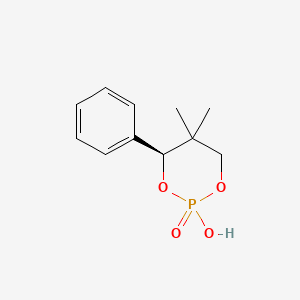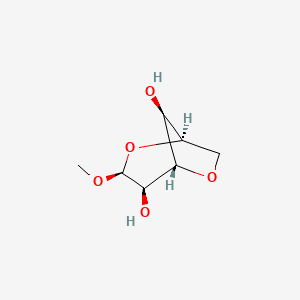
2-(3-NITROPHENYL)OXAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-NITROPHENYL)OXAZOLE is a heterocyclic aromatic compound that features both an oxazole ring and a nitrobenzene moiety The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom, while the nitrobenzene moiety includes a benzene ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of 2-(3-NITROPHENYL)OXAZOLE may involve large-scale nitration reactions using nitric acid and sulfuric acid mixtures. The process requires careful control of temperature and reaction time to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-NITROPHENYL)OXAZOLE undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Reduction: Formation of 3-(2-Oxazolyl)aniline.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
2-(3-NITROPHENYL)OXAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-NITROPHENYL)OXAZOLE involves its interaction with molecular targets through its nitro and oxazole functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxazole ring can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Nitrobenzene: An aromatic compound with a benzene ring substituted with a nitro group.
Oxazoline: A five-membered heterocyclic compound similar to oxazole but with a saturated carbon atom.
Uniqueness: 2-(3-NITROPHENYL)OXAZOLE is unique due to the combination of the oxazole and nitrobenzene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H |
InChI Key |
IKMVILHYNHJEHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















